![molecular formula C20H26O5 B1661754 6-O-(2-Methyl)-butyrylhelenalin CAS No. 94729-11-0](/img/structure/B1661754.png)
6-O-(2-Methyl)-butyrylhelenalin
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Overview
Description
6-O-(2-Methyl)-butyrylhelenalin is a natural product found in Arnica montana with data available.
Scientific Research Applications
Identification and Variability in Natural Sources
Research on 6-O-(2-Methyl)-butyrylhelenalin has primarily focused on its identification in natural sources, particularly in the flowers of Arnica montana. A study by Willuhn, Röttger, and Matthiesen (1983) discovered the natural occurrence of 6-O-(2-Methyl)-butyrylhelenalin, among other helenanolides, in Arnica montana for the first time. This study also noted that the qualitative sesquiterpene lactone composition, including 6-O-(2-Methyl)-butyrylhelenalin, varied across different regions where Arnica montana was found (Willuhn, Röttger, & Matthiesen, 1983).
Chemical Synthesis and Structural Analysis
Although not directly focused on 6-O-(2-Methyl)-butyrylhelenalin, research into the chemical synthesis and structural analysis of related compounds provides insights into methodologies that could potentially be applied to the study of 6-O-(2-Methyl)-butyrylhelenalin. For instance, Zhu, Lan, and Kwon (2003) developed a phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines. This method might be relevant for synthesizing structurally similar compounds to 6-O-(2-Methyl)-butyrylhelenalin (Zhu, Lan, & Kwon, 2003).
Tozkoparan, Ertan, Krebs, Läge, Kelicen, and Demirdamar (1998) synthesized and analyzed a series of thiazolo[3,2‐a]pyrimidines, demonstrating the potential of synthetic chemistry in creating novel compounds with specific properties, which could be applicable to the synthesis of derivatives of 6-O-(2-Methyl)-butyrylhelenalin (Tozkoparan et al., 1998).
properties
CAS RN |
94729-11-0 |
---|---|
Product Name |
6-O-(2-Methyl)-butyrylhelenalin |
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(3aR,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] 2-methylbutanoate |
InChI |
InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h7-8,10-11,13-14,16-17H,4,6,9H2,1-3,5H3/t10?,11-,13+,14-,16-,17+,20+/m1/s1 |
InChI Key |
IFEHNUQNAATZSJ-GUAFMPNVSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1[C@H]2[C@@H](C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)OC(=O)C2=C |
SMILES |
CCC(C)C(=O)OC1C2C(CC(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C |
Canonical SMILES |
CCC(C)C(=O)OC1C2C(CC(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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